molecular formula C8H9NO2 B1296207 Methyl 5-methylpicolinate CAS No. 29681-38-7

Methyl 5-methylpicolinate

Cat. No.: B1296207
CAS No.: 29681-38-7
M. Wt: 151.16 g/mol
InChI Key: GLXLMXAFURBIEZ-UHFFFAOYSA-N
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Description

Methyl 5-methylpicolinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methylpicolinate can be synthesized through the reaction of 5-methylpyridine with methyl formate under appropriate reaction conditions. The reaction typically involves the use of excess methyl formate as the solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of carbon tetrachloride as a solvent, with N-bromosuccinimide and benzoyl peroxide as reagents. This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as selenium (IV) oxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-methylpyridine-2-carboxylic acid.

    Reduction: 5-methylpyridine-2-methanol.

    Substitution: Depending on the nucleophile, various substituted picolinates can be formed.

Scientific Research Applications

Methyl 5-methylpicolinate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active picolinic acid, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to chelate metal ions and modulate enzyme activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methylpicolinate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinate derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLMXAFURBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296409
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-38-7
Record name 29681-38-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the starting material used for the synthesis of methyl 5-methylpicolinate in this study?

A1: [] The synthesis of this compound starts with 2-amino-5-methylpyridine as the precursor. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)

Q2: Besides this compound, what other substituted methyl pyridinecarboxylates were synthesized in this study?

A2: [] The study outlines the synthesis of three series of substituted methyl pyridinecarboxylates: methyl 4-X-picolinates, methyl 5-X-picolinates, and methyl 5-X-nicotinates. The substituents (X) explored include nitro (NO2), bromo (Br), methoxy (MeO), and dimethylamino (Me2N) groups. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)

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